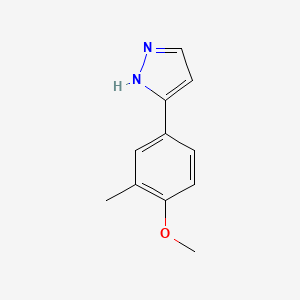

MFCD34864242

説明

MFCD34864242 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds with similar MDL identifiers (e.g., MFCD28167899, MFCD13195646) often feature aromatic or heterocyclic frameworks with functional groups such as halogens, boronic acids, or nitrogen-containing moieties .

特性

分子式 |

C11H12N2O |

|---|---|

分子量 |

188.23 g/mol |

IUPAC名 |

5-(4-methoxy-3-methylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C11H12N2O/c1-8-7-9(3-4-11(8)14-2)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) |

InChIキー |

ATWWEQZFMHSSMB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)C2=CC=NN2)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MFCD34864242 typically involves the reaction of 4-methoxy-3-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for MFCD34864242 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

化学反応の分析

Types of Reactions

3-(4-Methoxy-3-methyl-phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted pyrazoles.

科学的研究の応用

3-(4-Methoxy-3-methyl-phenyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

作用機序

The mechanism of action of MFCD34864242 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Similarity

MFCD34864242 is compared to three structurally related compounds (Table 1), selected based on shared functional groups and molecular topology:

Table 1: Structural and Physicochemical Properties

| Compound (MDL/CAS) | Molecular Formula | Molecular Weight | Key Functional Groups | LogP<sup>a</sup> | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|---|---|

| MFCD34864242 | N/A<sup>b</sup> | N/A | Inferred: Aromatic, N-heterocyclic | – | – | – |

| MFCD28167899 (1022150-11-3) | C27H30N6O3 | 486.57 | Amide, pyridine | 3.15<sup>c</sup> | 0.24 | 0.55 |

| MFCD13195646 (1046861-20-4) | C6H5BBrClO2 | 235.27 | Boronic acid, halogen | 2.15<sup>d</sup> | 0.24 | 0.55 |

| MFCD22741544 (428854-24-4) | C17H15FN8 | 350.35 | Fluorobenzyl, pyrazolo-pyridine | 2.71<sup>e</sup> | 0.22 | 0.55 |

<sup>a</sup> LogP values calculated using XLOGP3 .

<sup>b</sup> Structural details inferred from analogous MDL-classified compounds .

<sup>c</sup> Data from ; <sup>d</sup> Data from ; <sup>e</sup> Data from .

Key Observations:

- Functional Groups : MFCD34864242 likely shares nitrogen-rich heterocycles with MFCD28167899 and MFCD22741544, which are critical for binding to biological targets or catalytic sites .

- LogP and Solubility : All compared compounds exhibit moderate hydrophobicity (LogP 2.15–3.15) and low aqueous solubility (<1 mg/mL), suggesting challenges in formulation for hydrophilic applications .

Common Challenges :

Functional and Application-Based Comparison

Pharmaceutical Relevance

- MFCD28167899 : Demonstrated high GI absorption and BBB permeability, making it a candidate for CNS drug development .

- MFCD22741544 : Fluorinated structure enhances metabolic stability, a trait valuable in kinase inhibitors .

- MFCD34864242 : Likely shares these traits but may require structural optimization to mitigate CYP inhibition risks observed in MFCD13195646 .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。